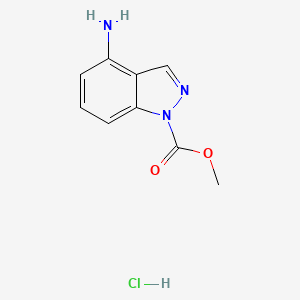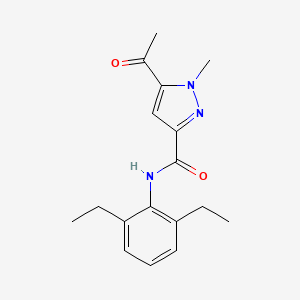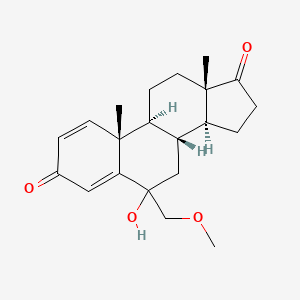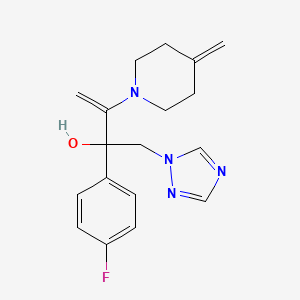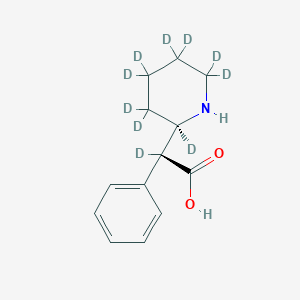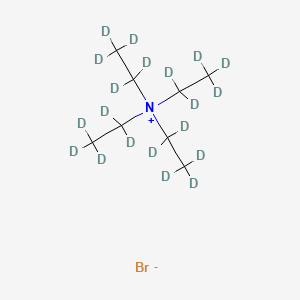
Tetraethyl-D20-ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl-D20-ammonium bromide is a stable isotope-labeled compound with the molecular formula C8D20N•Br. It is a quaternary ammonium salt where all four hydrogens on the nitrogen atom are replaced by ethyl groups. This compound is used primarily in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Tetraethyl-D20-ammonium bromide can be synthesized through the reaction of tetraethylammonium hydroxide with deuterated hydrobromic acid. The reaction proceeds as follows:
Et4N+OH−+DBr→Et4N+Br−+D2O
The reaction mixture is typically heated to facilitate the reaction, and the product is then purified by recrystallization from acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction between tetraethylammonium hydroxide and deuterated hydrobromic acid is carried out under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
Tetraethyl-D20-ammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraethylammonium oxide.
Reduction: It can be reduced to form tetraethylammonium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Tetraethylammonium oxide.
Reduction: Tetraethylammonium hydride.
Substitution: Products depend on the nucleophile used, such as tetraethylammonium azide or tetraethylammonium cyanide.
科学研究应用
Tetraethyl-D20-ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving ion channels and neurotransmitter release mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an analytical standard in various industrial processes .
作用机制
The mechanism of action of tetraethyl-D20-ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of nerve impulses, making it useful in pharmacological research .
相似化合物的比较
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium iodide
- Tetraethylammonium hydroxide
Uniqueness
Tetraethyl-D20-ammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s behavior and interactions in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C8H20BrN |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
tetrakis(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2; |
InChI 键 |
HWCKGOZZJDHMNC-PIUFWTBHSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] |
规范 SMILES |
CC[N+](CC)(CC)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


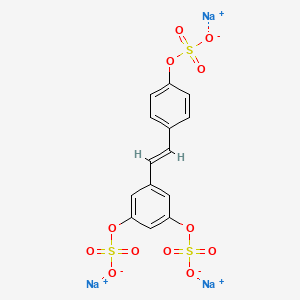
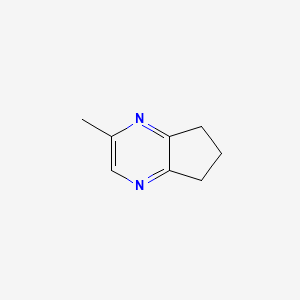
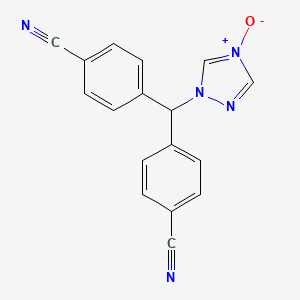
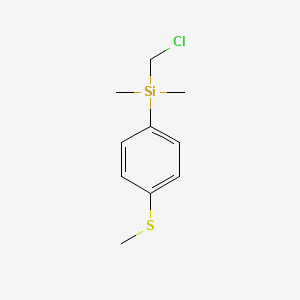
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
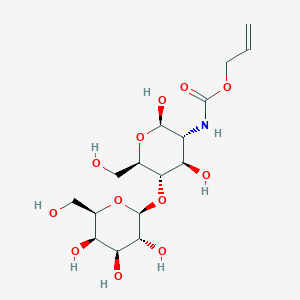
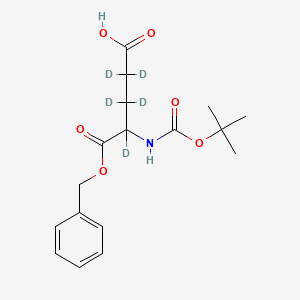
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
